An In-depth Technical Guide to Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate
An In-depth Technical Guide to Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate
CAS Number: 1234616-18-2
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Drawing from established synthetic methodologies and spectroscopic principles, this document outlines its physicochemical properties, a detailed plausible synthesis protocol, characteristic analytical data, and its potential applications in the field of drug discovery.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, the fundamental building blocks of DNA and RNA. This resemblance allows molecules containing this framework to interact with a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors.[1] Consequently, derivatives of imidazo[4,5-c]pyridine have been investigated for a multitude of therapeutic applications, including their potential as antiviral, anticancer, and anti-inflammatory agents.[2][3] The introduction of a methyl carboxylate group at the 4-position, as seen in Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate, provides a key functional handle for further molecular elaboration and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
A summary of the key computed physicochemical properties of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate is presented in the table below. These properties are crucial for predicting the compound's behavior in biological systems and for designing synthetic and purification strategies.
| Property | Value | Source |
| CAS Number | 1234616-18-2 | [4] |
| Molecular Formula | C₈H₇N₃O₂ | [4] |
| Molecular Weight | 177.16 g/mol | [4] |
| IUPAC Name | methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate | [4] |
| logP (calculated) | 0.6 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 1 | [4] |
Synthesis Protocol: A Plausible and Referenced Approach
Caption: Proposed two-step synthesis of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate.
Step 1: Synthesis of 1H-Imidazo[4,5-c]pyridine-4-carboxylic acid
The formation of the imidazo[4,5-c]pyridine ring system is commonly achieved through the condensation of a 3,4-diaminopyridine derivative with a one-carbon synthon.[2][3] In this proposed route, 3,4-diaminopyridine-2-carboxylic acid serves as the starting material.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 3,4-diaminopyridine-2-carboxylic acid (1 equivalent) in triethyl orthoformate (5-10 equivalents).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The use of microwave irradiation can potentially shorten the reaction time.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The resulting crude solid, 1H-Imidazo[4,5-c]pyridine-4-carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality: The orthoformate provides the C2 carbon of the imidazole ring. The acidic catalyst protonates an ethoxy group, facilitating its departure and promoting the cyclization cascade, which involves sequential intramolecular nucleophilic attacks by the amino groups onto the activated carbon center, followed by elimination of ethanol to form the aromatic imidazole ring.
Step 2: Fischer Esterification to Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate
The conversion of the carboxylic acid to its corresponding methyl ester is a standard transformation known as the Fischer esterification.[5]
Protocol:
-
Suspend the purified 1H-Imidazo[4,5-c]pyridine-4-carboxylic acid (1 equivalent) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Heat the mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This allows for the nucleophilic attack by the weakly nucleophilic methanol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the stable methyl ester. The use of a large excess of methanol drives the equilibrium towards the product side.[5]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fused ring system and the methyl ester protons.
-
Aromatic Region (δ 7.5-9.0 ppm): Three signals corresponding to the protons on the pyridine and imidazole rings. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton.
-
Methyl Ester (δ ~3.9-4.1 ppm): A singlet integrating to three protons, characteristic of the -OCH₃ group of the methyl ester.
-
N-H Proton (δ >10 ppm): A broad singlet corresponding to the proton on the imidazole nitrogen, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (δ ~160-170 ppm): A signal corresponding to the ester carbonyl carbon.
-
Aromatic Carbons (δ ~110-160 ppm): A set of signals for the carbon atoms of the imidazo[4,5-c]pyridine ring system.
-
Methyl Carbon (δ ~52-55 ppm): A signal for the methyl carbon of the ester group.
Mass Spectrometry (Predicted)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 178.1.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
-
N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C=N and C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.
-
C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region.
Applications in Drug Development
The imidazo[4,5-c]pyridine scaffold is a versatile building block in the design of novel therapeutic agents. The presence of the methyl carboxylate group in Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate offers several advantages for drug development professionals:
-
Scaffold for Library Synthesis: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.
-
Bioisosteric Replacement: The imidazo[4,5-c]pyridine core can act as a bioisostere for purines, enabling the design of molecules that can modulate the activity of enzymes and receptors that recognize purine-based substrates or ligands.[1]
-
Potential Therapeutic Targets: Derivatives of the imidazo[4,5-c]pyridine class have shown promise as inhibitors of various kinases, which are critical targets in oncology.[2] They have also been investigated for their potential as antiviral and antimicrobial agents.[2][3]
Caption: Workflow for utilizing the target molecule in library synthesis for SAR studies.
Safety and Handling
As with any chemical compound, Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic transformations. The functional group handles present in the molecule make it an attractive starting point for the generation of compound libraries aimed at identifying novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
[2] Srinivasulu, R., Ravi Kumar, K., Satyanarayana, P. V. V., & Hari Babu, B. (2013). Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. JSM Chemistry, 2(1), 1009. [6] Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link] [7] Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same. (1988). Google Patents. Retrieved January 16, 2026, from [3] Jarosław, S., & Anna, B. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(12), 2203. [4] Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link] [8] Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. (2013). PubMed. Retrieved January 16, 2026, from [Link] [9] Pyridoimidazole compounds and preparation method thereof. (2014). Google Patents. Retrieved January 16, 2026, from [10] A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link] [11] Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same. (2016). PubChem. Retrieved January 16, 2026, from [Link] [12] IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME. (2016). Google Patents. Retrieved January 16, 2026, from [13] Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. (n.d.). Google Patents. Retrieved January 16, 2026, from [14] Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][2][7]thiazines as Potential Anti- inflammatory Agents. (2022). ResearchGate. Retrieved January 16, 2026, from [Link] [1] 3H-Imidazo[4,5-c]pyridine-4-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester. (n.d.). ChemBK. Retrieved January 16, 2026, from [Link] [15] Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central. Retrieved January 16, 2026, from [Link] Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link] [16] Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020). MDPI. Retrieved January 16, 2026, from [Link] [17] Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2018). PubMed Central. Retrieved January 16, 2026, from [Link] [18] Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. (n.d.). FULIR. Retrieved January 16, 2026, from [Link] [19] Esterification of pyridine carboxylic acids. (1956). Google Patents. Retrieved January 16, 2026, from [5] Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 16, 2026, from [Link] [20] methyl 1H-imidazo[4, 5-c]pyridine-4-carboxylate, min 97%, 500 mg. (n.d.). AK-Scientific. Retrieved January 16, 2026, from [Link] [21] Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2023). MDPI. Retrieved January 16, 2026, from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate | C8H7N3O2 | CID 69238214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0254588A1 - Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same - Google Patents [patents.google.com]
- 8. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309238-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME - Google Patents [patents.google.com]
- 13. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 17. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fulir.irb.hr [fulir.irb.hr]
- 19. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 20. calpaclab.com [calpaclab.com]
- 21. mdpi.com [mdpi.com]


